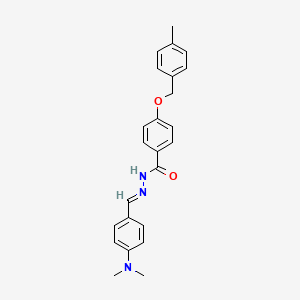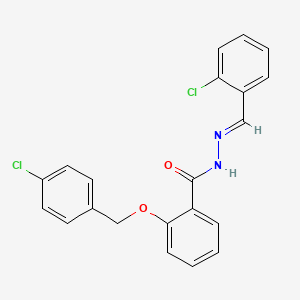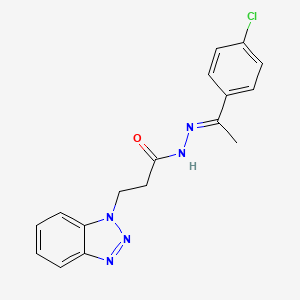
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H19ClN2O4 and a molecular weight of 422.872 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group, a phenylacetyl group, and a chlorobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-nitrophenyl 2-chlorobenzoate with phenylacetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and phenylacetyl groups may play a role in binding to these targets, while the chlorobenzoate group could be involved in the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: Similar structure but with a phenylacrylate group instead of a chlorobenzoate group.
2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Similar structure but with a phenoxyacetyl group instead of a phenylacetyl group.
Uniqueness
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
341973-66-8 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H19ClN2O4/c1-29-21-13-17(15-25-26-22(27)14-16-7-3-2-4-8-16)11-12-20(21)30-23(28)18-9-5-6-10-19(18)24/h2-13,15H,14H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
JJYJBOWFJUNSKR-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12014835.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014858.png)

![(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014866.png)
![(3Z)-5-bromo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12014867.png)



![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B12014884.png)
![N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014890.png)

![(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014905.png)
![methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B12014909.png)
